molecular formula C21H19NO B10875469 1-(4-Biphenylyl)-2-[(4-methylphenyl)amino]ethanone

1-(4-Biphenylyl)-2-[(4-methylphenyl)amino]ethanone

Cat. No.: B10875469
M. Wt: 301.4 g/mol
InChI Key: MTLIOHFLYNUVJI-UHFFFAOYSA-N
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Description

1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE is an organic compound with the molecular formula C20H19NO It is known for its unique structure, which includes a biphenyl group and a substituted ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE typically involves the reaction of biphenyl-4-carboxaldehyde with 4-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Biphenyl-4-carboxaldehyde+4-methylaniline1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE\text{Biphenyl-4-carboxaldehyde} + \text{4-methylaniline} \rightarrow \text{1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE} Biphenyl-4-carboxaldehyde+4-methylaniline→1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE

Industrial Production Methods

In industrial settings, the production of 1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The biphenyl and ethanone moieties can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid, while reduction may produce biphenyl-4-methanol.

Scientific Research Applications

1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the ethanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANOL: Similar structure but with an alcohol group instead of a ketone.

    1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]PROPANE: Similar structure but with a propane moiety instead of ethanone.

Uniqueness

1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE is unique due to its specific combination of biphenyl and ethanone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

2-(4-methylanilino)-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C21H19NO/c1-16-7-13-20(14-8-16)22-15-21(23)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3

InChI Key

MTLIOHFLYNUVJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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